Tiquizium bromide

Overview

Description

Tiquizium bromide is an organic bromide salt of tiquizium. It is primarily used as an antispasmodic drug for the treatment of convulsions and hypermobility in conditions such as gastritis, gastric ulcer, duodenal ulcer, enteritis, irritable bowel syndrome, gallbladder disease, biliary tract disease, and urolithiasis .

Mechanism of Action

Target of Action

Tiquizium bromide primarily targets the M3 muscarinic receptor . This receptor is a subtype of muscarinic receptors, which are part of the G protein-coupled receptor family. They play a crucial role in various functions including neurotransmission, smooth muscle contraction, and other parasympathetic responses .

Mode of Action

This compound acts as an antagonist at the M3 muscarinic receptor . This inhibition of the M3 receptor leads to a decrease in the activity of the parasympathetic nervous system .

Biochemical Pathways

The antagonistic action of this compound on the M3 muscarinic receptor affects several biochemical pathways. These include the neuroactive ligand-receptor interaction pathway , the cholinergic synapse pathway , and the gastric acid secretion pathway . By blocking the M3 receptor, this compound can affect the transmission of nerve signals, the contraction of smooth muscles, and the secretion of gastric acid .

Pharmacokinetics

As a quaternary ammonium compound , it is likely to have poor oral bioavailability due to its charged nature, which limits its ability to cross lipid membranes

Result of Action

The primary result of this compound’s action is the suppression of spasms . These are usually caused by smooth muscle contraction, especially in tubular organs. The effect is to prevent spasms of the stomach, intestine, or urinary bladder . It is used for the treatment of convulsion and hypermobility in gastritis, gastric ulcer, duodenal ulcer, enteritis, irritable bowel syndrome, gallbladder disease, biliary tract disease, and urolithiasis .

Biochemical Analysis

Biochemical Properties

Tiquizium bromide acts as a muscarinic antagonist . It binds to but does not activate muscarinic cholinergic receptors, thereby blocking the actions of endogenous acetylcholine or exogenous agonists . This results in its antispasmodic effects.

Cellular Effects

This compound’s antispasmodic action can influence cell function by reducing smooth muscle contraction, especially in tubular organs like the stomach and intestines . This can impact cell signaling pathways and cellular metabolism related to muscle contraction and relaxation.

Molecular Mechanism

The mechanism of action of this compound involves its antagonistic effect on muscarinic cholinergic receptors . By binding to these receptors without activating them, it prevents the action of acetylcholine, a neurotransmitter that would normally induce muscle contraction.

Temporal Effects in Laboratory Settings

The effects of this compound can be observed within 1.5 hours of oral administration, with a half-life of 1.4 hours . It is primarily excreted in urine, with over 90% of the administered dose excreted within 24 hours .

Metabolic Pathways

The main metabolic pathway of this compound in the human body is the hydroxylation of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tiquizium bromide involves the formation of a quaternary ammonium salt. One of the key steps includes the reaction of a quinolizidine derivative with thiophene derivatives under specific conditions to form the desired product. The reaction typically involves the use of solvents and catalysts to facilitate the formation of the quaternary ammonium structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tiquizium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The thiophene rings in the structure can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of tiquizium .

Scientific Research Applications

Tiquizium bromide has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of quaternary ammonium salts and their reactivity.

Biology: Research on its effects on muscarinic receptors helps in understanding neurotransmission and receptor pharmacology.

Medicine: It is studied for its therapeutic potential in treating gastrointestinal disorders and its antispasmodic properties.

Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control

Comparison with Similar Compounds

Tipepidine: Another thiophene-based compound with antitussive properties.

Timepidium Bromide: Used for its antispasmodic effects.

Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.

Tioconazole: An antifungal agent containing a thiophene ring.

Uniqueness of Tiquizium Bromide: this compound is unique due to its specific action on muscarinic receptors and its effectiveness in treating a wide range of gastrointestinal disorders. Its quaternary ammonium structure also distinguishes it from other similar compounds .

Biological Activity

Tiquizium bromide, a small molecule drug with the molecular formula , is primarily recognized for its therapeutic applications in treating gastrointestinal disorders, particularly duodenal ulcers, gallbladder diseases, and gastritis. This compound acts as an antagonist of the M3 muscarinic acetylcholine receptor, which plays a crucial role in various physiological processes including smooth muscle contraction and glandular secretion. This article delves into the biological activities of this compound, highlighting its therapeutic potential and mechanisms of action based on diverse research findings.

This compound functions by inhibiting the M3 muscarinic receptor, leading to reduced gastrointestinal motility and secretion. This mechanism is particularly beneficial in conditions characterized by excessive gastrointestinal activity. The inhibition of this receptor results in:

- Reduced smooth muscle contraction : This alleviates symptoms associated with gastrointestinal disorders.

- Decreased secretion of gastric acid : This is crucial for managing conditions like gastritis and peptic ulcers.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. The compound's structural characteristics, particularly its thiophene moiety, are associated with the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, studies have shown:

- An IC50 value of 29.2 µM for 5-LOX inhibition, suggesting a potent anti-inflammatory effect .

- Structural modifications in thiophene derivatives have been linked to enhanced anti-inflammatory activity, indicating that this compound may share similar properties due to its thiophene structure .

2. Antioxidant Activity

This compound has also been evaluated for its antioxidant potential. Antioxidants are vital in combating oxidative stress, which is implicated in various diseases. Preliminary studies suggest that thiophene derivatives possess strong antioxidant activities, with this compound likely contributing to this effect through its ability to scavenge free radicals .

3. Antimicrobial Activity

The compound has been studied for its antimicrobial properties against various pathogens. Thiophene-based compounds are known to exhibit broad-spectrum antimicrobial effects. Although specific data on this compound's antimicrobial efficacy is limited, its structural relatives show promising results against bacterial and fungal strains .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX and LOX enzymes | |

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Broad-spectrum activity (related compounds) |

Case Study: Efficacy in Gastrointestinal Disorders

A clinical study demonstrated that this compound effectively reduced symptoms in patients with duodenal ulcers. The drug's ability to inhibit gastric acid secretion while promoting mucosal healing was highlighted as a key benefit. Patients reported significant relief from pain and discomfort associated with ulcerative conditions .

Properties

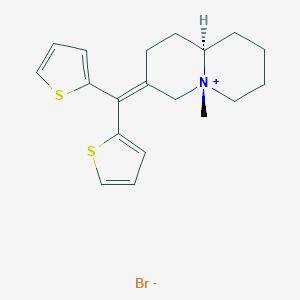

IUPAC Name |

(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1/t16-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBNGRDAHSELMQ-KYSFMIDTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046757 | |

| Record name | Tiquizium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71731-58-3 | |

| Record name | Tiquizium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71731-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiquizium bromide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071731583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiquizium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIQUIZIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659K6049SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tiquizium Bromide?

A1: this compound functions as a nonselective muscarinic antagonist. [] This means it binds to muscarinic receptors, preventing the binding of acetylcholine and subsequent activation of downstream signaling pathways.

Q2: How does this compound's affinity for muscarinic receptors compare to other antagonists like Atropine?

A2: Research indicates that this compound exhibits a 3-4 times greater affinity for muscarinic receptors in the stomach and ileum compared to Atropine. [] This suggests a potentially more targeted action on gastrointestinal smooth muscle.

Q3: What is the significance of this compound's selectivity for M3 receptors in the human detrusor muscle?

A3: Studies using radioligand binding techniques demonstrate that this compound, along with Oxybutynin, shows a strong affinity for M3 muscarinic receptors in the human detrusor muscle, similar to the M3-selective drug 4-DAMP. [] This affinity suggests a potential role for this compound in influencing bladder muscle contractility.

Q4: How does this compound's anti-ulcer activity compare to that of Pirenzepine?

A4: Preclinical studies in rats demonstrate that this compound exhibits comparable or even greater potency than Pirenzepine in preventing gastric mucosal lesions induced by various agents like ethanol, aspirin, HCl, and NaOH. [] Both compounds also increased gastric mucus production and reversed stress-induced mucus depletion.

Q5: What are the key differences in the effects of this compound and Pirenzepine on gastric secretion?

A5: While both this compound and Pirenzepine inhibit gastric acid and pepsin output, they differ in their effects on gastric volume and bicarbonate secretion. [] this compound does not significantly affect gastric volume and even increases bicarbonate secretion, unlike Pirenzepine, which inhibits volume and does not impact bicarbonate.

Q6: Does this compound share the same side effects as Pirenzepine, particularly regarding mydriasis and salivary gland inhibition?

A6: While this compound can cause mydriasis (pupil dilation) and inhibit salivation like Pirenzepine, its effects are less potent. [] This suggests a potentially improved side effect profile compared to Pirenzepine.

Q7: How is this compound metabolized in the body?

A7: Following administration, this compound undergoes biotransformation primarily via hydroxylation at the 5-position of its thiophene ring. [] The resulting hydroxylated metabolites are then conjugated with glucuronic acid and excreted in the urine.

Q8: What is the bioavailability of this compound following oral administration?

A8: Studies in dogs reveal that the relative bioavailability of this compound after oral administration is approximately 26%. [] This indicates that a significant portion of the administered dose is absorbed into the systemic circulation.

Q9: Is there a correlation between the pharmacological effects of this compound and its plasma concentration?

A9: Research shows a clear correlation between the time course of this compound's inhibitory effect on stomach contractions and its plasma concentration following intraduodenal administration. [] This suggests that plasma levels of the unchanged drug are a good indicator of its pharmacological activity.

Q10: What analytical techniques are employed to quantify this compound in biological samples?

A11: Researchers utilize reversed-phase high-performance liquid chromatography (HPLC) to accurately determine this compound concentrations in human serum and urine samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.